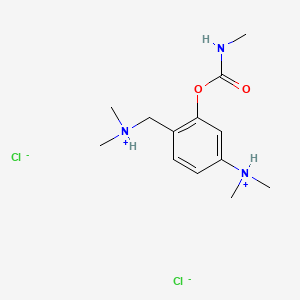
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is a chemical compound with the formula C13H23Cl2N3O2. This compound is known for its unique structure, which includes a carbamate ester functional group. It is used in various scientific research applications due to its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride typically involves the reaction of methyl carbamate with a substituted phenol in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pressure to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and pH to maximize yield and minimize impurities. The final product is often purified using techniques such as crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may produce oxidized carbamate derivatives, while substitution reactions can yield various substituted phenyl esters.
Aplicaciones Científicas De Investigación
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is used in several scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Methyl carbamate: A simpler carbamate ester with similar reactivity.
Ethyl carbamate: Another carbamate ester with different alkyl groups.
Phenyl carbamate: A related compound with a phenyl group attached to the carbamate.
Uniqueness
Carbamic acid, methyl-, (5-dimethylamino-2-dimethylaminomethyl)phenyl ester, dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it valuable in various research applications.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
64059-23-0 |
|---|---|
Fórmula molecular |
C13H23Cl2N3O2 |
Peso molecular |
324.2 g/mol |
Nombre IUPAC |
[4-(dimethylazaniumyl)-2-(methylcarbamoyloxy)phenyl]methyl-dimethylazanium;dichloride |
InChI |
InChI=1S/C13H21N3O2.2ClH/c1-14-13(17)18-12-8-11(16(4)5)7-6-10(12)9-15(2)3;;/h6-8H,9H2,1-5H3,(H,14,17);2*1H |
Clave InChI |
DAWOABPNQAWURF-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)OC1=C(C=CC(=C1)[NH+](C)C)C[NH+](C)C.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















